4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride
Overview
Description
“4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride” is a synthetic compound with the CAS Number: 81870-98-6 . It has a molecular weight of 244.66 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-oxo-3,4-dihydro-6-quinazolinesulfonyl chloride . The InChI code for this compound is 1S/C8H5ClN2O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) .Scientific Research Applications
Synthesis and Structural Analysis
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride plays a significant role in the synthesis of complex chemical compounds. For instance, Hayun et al. (2012) described the synthesis of a compound using this chemical, demonstrating its utility in forming sulfonyl chloride products which are then further modified through reactions like amidation (Hayun, Hanafi, Yanuar, & Hudiyono, 2012). Similarly, Kalogirou et al. (2021) reported its use in producing specific oxime derivatives, showcasing its versatility in chemical synthesis (Kalogirou, Kourtellaris, & Koutentis, 2021).
Application in Green Chemistry
The compound finds application in green chemistry as well. Azimi and Azizian (2016) demonstrated a one-pot, solvent-free method for synthesizing 2,3-dihydroquinazoline-4(1H)-ones using similar chemicals, indicating the potential for environmentally friendly applications of 4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride (Azimi & Azizian, 2016).
Role in Pharmaceutical Research
In pharmaceutical research, this compound is useful in the creation of novel molecules with potential therapeutic properties. For example, Reddy et al. (2012) discussed the synthesis of novel quinazolin-4-one derivatives, a process that could lead to the discovery of new drugs (Reddy, Naidu, & Dubey, 2012).
Development of Antioxidants
Habib et al. (2014) explored its use in developing new antioxidant additives for lubricating oils, signifying its applicability in industrial and chemical sectors (Habib, Hassan, & El‐Mekabaty, 2014).
Safety And Hazards
properties
IUPAC Name |
4-oxo-3H-quinazoline-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVWJBGQGDOQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride | |
CAS RN |
81870-98-6 | |
Record name | 4-oxo-3,4-dihydroquinazoline-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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